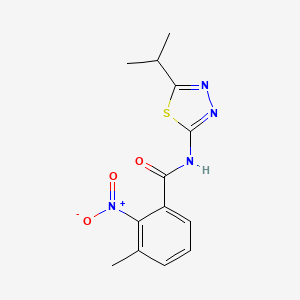
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMOA and is known for its potential applications in the field of medicine and drug development.
作用機序
The mechanism of action of CMOA is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors, leading to its pharmacological effects. CMOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, CMOA has been shown to interact with the cannabinoid receptors, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CMOA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMOA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. CMOA has also been shown to enhance the expression of neurotrophic factors, such as BDNF, leading to its potential neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of CMOA is its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, CMOA has been shown to exhibit high potency and selectivity, making it a potential candidate for drug development. However, one of the limitations of CMOA is its poor solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on CMOA. One of the potential areas of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CMOA and its potential applications in the treatment of various diseases. Furthermore, the development of CMOA derivatives with improved pharmacological properties may also be an area of future research.
合成法
The synthesis of CMOA involves the reaction between 5-chloro-2-methoxyaniline and 2-hydroxybenzoyl chloride, followed by the reaction between the resulting intermediate and acetic anhydride. This method has been optimized to provide high yields of CMOA with excellent purity.
科学的研究の応用
CMOA has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. CMOA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CMOA has also been studied for its potential neuroprotective effects in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-7-6-10(17)8-11(13)18-15(20)9-19-12-4-2-3-5-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZQCDUAQXXXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

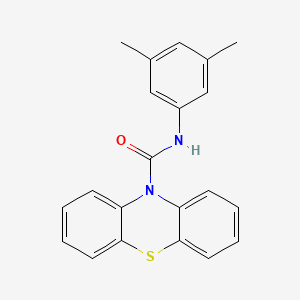
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

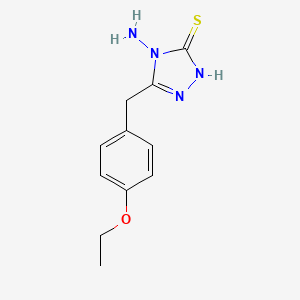
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

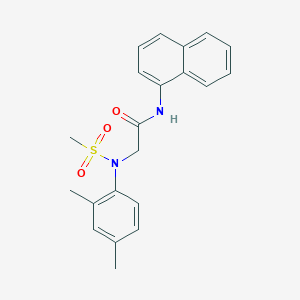

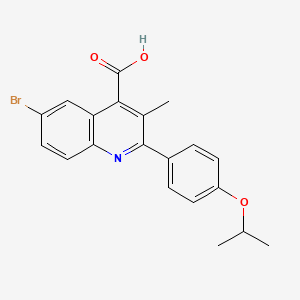
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)
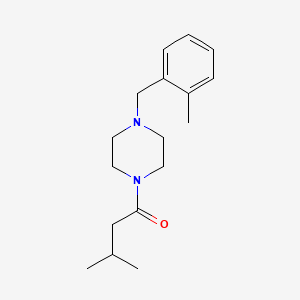
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
